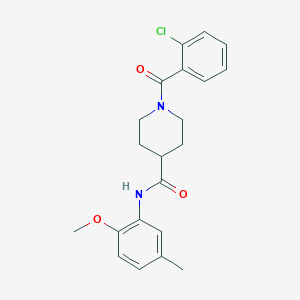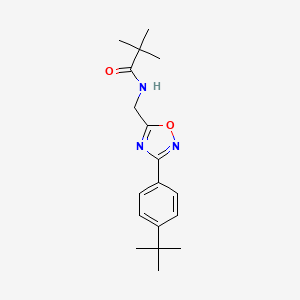
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Commonly referred to as TBOA, it is a potent inhibitor of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain.
Mecanismo De Acción
TBOA works by inhibiting the activity of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. EAAT2 is primarily responsible for the reuptake of glutamate from the synaptic cleft, and its inhibition by TBOA leads to increased levels of glutamate in the synapse. This can lead to enhanced synaptic transmission and potentially improved cognitive function.
Biochemical and Physiological Effects
TBOA has been shown to have several biochemical and physiological effects. In addition to its role as a glutamate transporter inhibitor, it has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, TBOA has been shown to have neuroprotective effects, particularly in the context of ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TBOA is its potency as a glutamate transporter inhibitor, which makes it a useful tool for studying the role of glutamate in neurological disorders. However, its potency can also be a limitation, as high concentrations of TBOA can lead to non-specific effects and potential toxicity. Additionally, TBOA has a relatively short half-life in vivo, which can make it difficult to study in certain contexts.
Direcciones Futuras
There are several future directions for research on TBOA. One area of interest is the development of more selective glutamate transporter inhibitors, which could potentially have fewer off-target effects and greater therapeutic potential. Additionally, further studies are needed to elucidate the mechanisms underlying TBOA's neuroprotective effects, particularly in the context of ischemic stroke. Finally, TBOA's potential as a tool for studying the role of glutamate in neurological disorders such as epilepsy and Alzheimer's disease should continue to be explored.
Métodos De Síntesis
The synthesis of TBOA involves several steps, including the reaction of 4-tert-butylbenzyl chloride with sodium azide to form 4-tert-butylphenyl azide. The resulting compound is then reacted with ethyl glyoxylate to form 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. Finally, the ester is reacted with pivaloyl chloride to form the desired compound, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and stroke. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking these transporters, TBOA increases the concentration of glutamate in the synapse, which can lead to enhanced synaptic transmission and potentially improved cognitive function.
Propiedades
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,3)13-9-7-12(8-10-13)15-20-14(23-21-15)11-19-16(22)18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGRCRKVZASJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


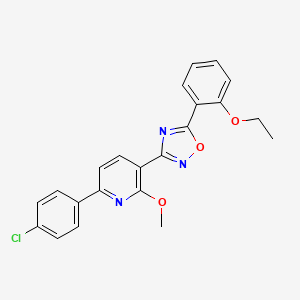

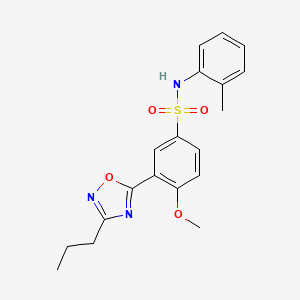
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
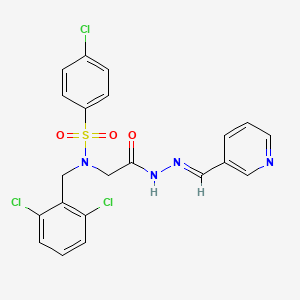
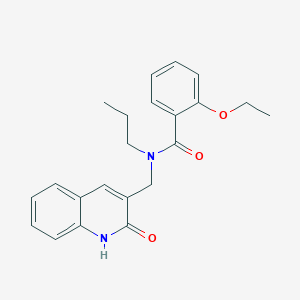

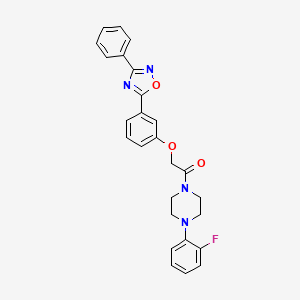
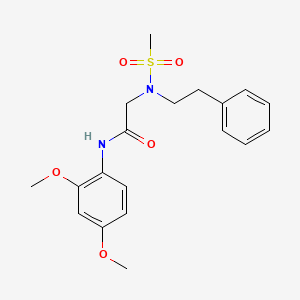


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
